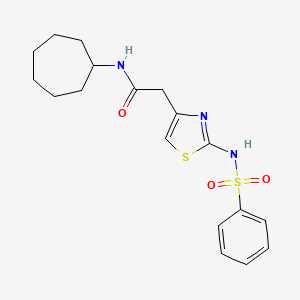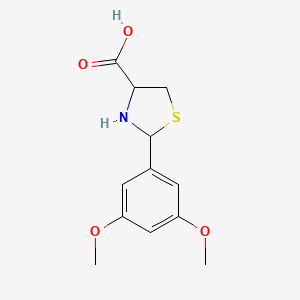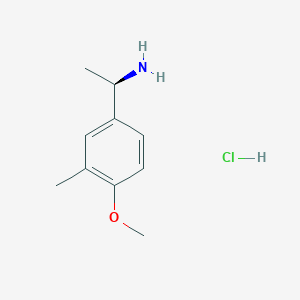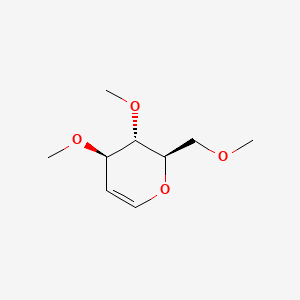
N-cicloheptil-2-(2-(fenilsulfonamido)tiazol-4-il)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a thiazole derivative that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Inhibición de la señalización EGFR
- Implicaciones clínicas: NDS-41119 podría contribuir al desarrollo de nuevos fármacos anticancerígenos dirigidos a EGFR .
Actividad antibacteriana
- Cribado in Vitro: Los investigadores han sintetizado compuestos relacionados y los han cribado para detectar actividad antibacteriana contra Staphylococcus aureus, E. coli, P. aeruginosa, y S. typhi .
Otras aplicaciones potenciales
En resumen, la N-cicloheptil-2-(2-(fenilsulfonamido)tiazol-4-il)acetamida es prometedora en la terapia del cáncer relacionada con EGFR y exhibe propiedades antibacterianas. Su potencial se extiende más allá de estas aplicaciones, lo que la convierte en un compuesto intrigante para futuras investigaciones . Si necesita más información o tiene alguna otra consulta, ¡no dude en preguntar! 😊
Mecanismo De Acción
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) .
Análisis Bioquímico
Biochemical Properties
N-cycloheptyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to exhibit antimicrobial activity by inhibiting the biosynthesis of bacterial lipids . Additionally, it interacts with proteins involved in cell signaling pathways, thereby modulating cellular responses. The nature of these interactions often involves binding to the active sites of enzymes or altering the conformation of proteins, leading to changes in their activity.
Cellular Effects
The effects of N-cycloheptyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can inhibit the proliferation of cancer cells by interfering with key signaling pathways that regulate cell growth and division. Additionally, it affects gene expression by binding to specific transcription factors, thereby altering the transcription of target genes. These changes in cellular processes can lead to significant alterations in cell behavior and function.
Molecular Mechanism
The molecular mechanism of action of N-cycloheptyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity . For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, it can activate or inhibit signaling pathways by interacting with receptors on the cell surface. These interactions can lead to changes in gene expression, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-cycloheptyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity over extended periods. Degradation can occur under certain conditions, leading to a loss of activity. Long-term studies have also indicated that prolonged exposure to this compound can result in sustained changes in cellular function, highlighting its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of N-cycloheptyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as inhibiting tumor growth and reducing inflammation. At higher doses, toxic or adverse effects can occur, including damage to vital organs and disruption of normal physiological processes. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks.
Metabolic Pathways
N-cycloheptyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by altering the activity of key enzymes involved in metabolic processes. For instance, it can inhibit enzymes responsible for the biosynthesis of certain metabolites, leading to changes in metabolite levels. Additionally, it can interact with cofactors, modulating their availability and activity, further influencing metabolic pathways.
Transport and Distribution
The transport and distribution of N-cycloheptyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide within cells and tissues are critical factors that determine its biological activity. This compound can be transported across cell membranes by specific transporters, facilitating its entry into cells. Once inside, it can bind to various proteins, influencing its localization and accumulation within specific cellular compartments. These interactions can affect the compound’s activity and function, highlighting the importance of understanding its transport and distribution mechanisms.
Subcellular Localization
The subcellular localization of N-cycloheptyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications. For instance, it can be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can be directed to the mitochondria, where it can affect cellular metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-cycloheptylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c22-17(19-14-8-4-1-2-5-9-14)12-15-13-25-18(20-15)21-26(23,24)16-10-6-3-7-11-16/h3,6-7,10-11,13-14H,1-2,4-5,8-9,12H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYIEIGQOFCFFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(difluoromethoxy)phenyl]-N-phenylmethanimine oxide](/img/structure/B2519599.png)
![3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B2519600.png)
![N-(4-fluorophenyl)-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2519601.png)
![N-(4-fluorophenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2519602.png)


![2-(benzylthio)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2519609.png)
![(1S,2R,4S,6R)-9-Phenylmethoxycarbonyl-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylic acid](/img/structure/B2519610.png)




![N-(1-cyanocyclopentyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2519616.png)
